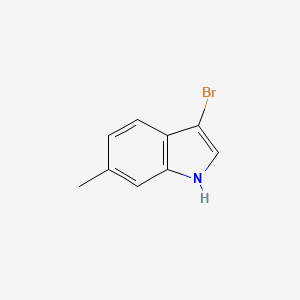

3-Bromo-6-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXSQCPCWUUCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655631 | |

| Record name | 3-Bromo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152850-55-9 | |

| Record name | 3-Bromo-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 6 Methyl 1h Indole and Analogues

Direct Bromination Approaches to the Indole (B1671886) Core

Direct bromination of the indole nucleus is a common strategy that leverages the inherent nucleophilicity of the indole ring. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution.

The indole ring is an electron-rich aromatic system, with the C3 position of the pyrrole (B145914) moiety being the most nucleophilic and thus the most susceptible to electrophilic attack. This inherent reactivity allows for highly regioselective bromination at the C3 position under mild conditions.

A widely employed reagent for this transformation is N-Bromosuccinimide (NBS). orgsyn.org The reaction is typically performed in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at or below room temperature. The high selectivity for the C3 position means that other positions, including the more activated C4 and C6 positions of the benzene (B151609) ring, generally remain untouched under these conditions. In some procedures, the indole nitrogen is first protected, for instance as a tert-butyldimethylsilyl (TBDMS) ether, which can improve solubility and moderate reactivity in a one-pot sequence before the addition of NBS. orgsyn.org

| Reagent | Typical Conditions | Outcome | Selectivity |

| N-Bromosuccinimide (NBS) | THF or DCM, 0°C to rt | C3-Bromination | High |

| Bromine (Br₂) | Acetic Acid or Dioxane | C3-Bromination | Good to High |

| Pyridinium tribromide | THF or CH₂Cl₂ | C3-Bromination | High |

The presence of a methyl group at the C6 position influences the electronic properties of the indole ring. The 6-methyl group is an electron-donating group, which further activates the benzene portion of the heterocycle towards electrophilic aromatic substitution. However, the kinetic and thermodynamic preference for substitution on the pyrrole ring, particularly at the C3 position, is overwhelmingly dominant.

When 6-methyl-1H-indole is treated with an electrophilic brominating agent like NBS, the reaction proceeds with high regioselectivity at the C3 position. The activation of the benzenoid ring by the methyl group is insufficient to compete with the much higher nucleophilicity of the C3 carbon. This makes the direct C3-bromination of 6-methyl-1H-indole a straightforward and efficient method for synthesizing 3-Bromo-6-methyl-1H-indole. Over-bromination or substitution at other positions can occur but typically requires harsher conditions or the use of directing groups. researchgate.netrsc.org

| Substrate | Brominating Agent | Product | Observed Regioselectivity |

| 6-Methyl-1H-indole | NBS (1.0 eq) | This compound | Predominantly C3 |

| 6-Methyl-1H-indole | Br₂ (1.0 eq) | This compound | Predominantly C3 |

| 2-Methylindole | NBS (1.0 eq) | 3-Bromo-2-methyl-1H-indole | Exclusively C3 |

De Novo Indole Ring Formation with Pre-functionalized Building Blocks

An alternative to direct functionalization is the construction of the indole ring from acyclic or simpler cyclic precursors that already bear the desired bromine atom and methyl group. This approach offers excellent control over the final substitution pattern.

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. byjus.com The reaction involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

To synthesize this compound, the key starting material is (4-bromo-3-methylphenyl)hydrazine. This precursor can be condensed with a suitable carbonyl compound, such as pyruvic acid (which requires a subsequent decarboxylation step) or an acetaldehyde (B116499) equivalent, to form the necessary hydrazone. Treatment of this hydrazone with a Brønsted or Lewis acid catalyst induces the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to yield the target indole. byjus.comrsc.org

| Arylhydrazine Precursor | Carbonyl Partner | Acid Catalyst | Resulting Indole |

| (4-bromo-3-methylphenyl)hydrazine | Acetaldehyde | Polyphosphoric Acid (PPA) | This compound |

| (4-bromo-3-methylphenyl)hydrazine | Pyruvic Acid | ZnCl₂ or H₂SO₄ | This compound-2-carboxylic acid |

| (4-bromo-3-methylphenyl)hydrazine | Acetone | p-Toluenesulfonic acid | 3-Bromo-2,6-dimethyl-1H-indole |

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for the construction of heterocyclic rings. rsc.org These methods often offer mild reaction conditions and broad functional group tolerance. The synthesis of this compound can be achieved via intramolecular cyclization of a pre-functionalized aniline (B41778) derivative.

One such strategy involves the aminopalladation of an alkyne. nih.govsemanticscholar.org A substrate like N-protected-2-alkynyl-4-bromo-5-methylaniline can undergo a palladium-catalyzed cyclization, where the nitrogen atom adds across the alkyne bond to form the indole ring. Another powerful method is the Buchwald-Hartwig amination, which can be adapted for indole synthesis by coupling an o-haloaniline with a ketone to form an enamine intermediate that subsequently cyclizes. organic-chemistry.org

| Synthetic Strategy | Key Precursor | Typical Catalyst System | Description |

| Larock Indole Synthesis | 2-alkynyl-4-bromo-5-methylaniline | PdCl₂(PPh₃)₂ / CuI | Palladium-catalyzed annulation of an o-alkynyl aniline. |

| Buchwald-Hartwig Cyclization | 1,2-dibromo-4-methylbenzene | Pd(OAc)₂ / Buchwald Ligand | Sequential amination and C-H activation/cyclization. |

| Heck-type Cyclization | N-(2-bromo-5-methylphenyl)allylamine | Pd(OAc)₂ / PPh₃ | Intramolecular Heck reaction to form the five-membered ring. |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. chemrxiv.org Several MCRs have been developed for the modular synthesis of substituted indoles. rsc.orgnih.gov

For the synthesis of this compound, an MCR could be designed using 4-bromo-3-methylaniline (B1294692) as a key building block. For example, an Ugi-type MCR followed by an acid-induced cyclization can assemble the indole core from an aniline, an aldehyde, an isocyanide, and an acid. rsc.org This approach allows for the rapid generation of a library of substituted indoles by varying the components, providing a flexible route to the target compound and its analogues.

| MCR Type | Component 1 | Component 2 | Component 3 | Component 4 |

| Ugi/Cyclization | 4-bromo-3-methylaniline | Glyoxal dimethyl acetal | Formic Acid | Isocyanide |

| Four-Component Palladium-Catalyzed | 1,2-dibromo-4-methylbenzene | Hydrazine | Allyl alcohol | Carbon Monoxide |

Late-Stage Functionalization and Interconversion Strategies for this compound and Analogues

The synthesis of specifically substituted indoles such as this compound often involves strategic functionalization of a pre-formed indole nucleus. Late-stage functionalization is a powerful approach in medicinal chemistry and materials science as it allows for the diversification of complex molecular scaffolds at a late point in a synthetic sequence. This section will explore key late-stage functionalization and interconversion strategies relevant to the synthesis of this compound and its analogues.

Bromination of 6-Methyl-1H-indole Derivatives

The introduction of a bromine atom at the C3 position of the indole ring is a common transformation due to the high electron density at this position, making it susceptible to electrophilic attack. For the synthesis of this compound, the most direct approach is the regioselective bromination of 6-methyl-1H-indole.

A widely used and effective reagent for this purpose is N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at or below room temperature. The high reactivity of the indole C3 position generally allows for selective bromination without the need for a catalyst.

The general reaction is as follows:

A typical experimental procedure would involve dissolving 6-methyl-1H-indole in a suitable solvent and then adding a stoichiometric amount of NBS portion-wise. The reaction is usually rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, a simple work-up is often sufficient to isolate the desired this compound.

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | THF | 0 to rt | >90 | General |

| N-Bromosuccinimide (NBS) | DCM | 0 to rt | >90 | General |

| Pyridinium tribromide | THF | rt | Variable | General |

| Bromine (Br₂) | Acetic Acid | rt | Moderate | General |

This table is interactive. Click on the headers to sort the data.

While NBS is highly effective, other brominating agents can also be employed, though they may offer less selectivity or require more stringent reaction conditions. For instance, the use of molecular bromine (Br₂) often leads to over-bromination and the formation of byproducts due to its high reactivity.

Methylation of 3-Bromo-1H-indole Derivatives

The introduction of a methyl group onto an existing 3-bromo-1H-indole scaffold, specifically at the C6 position, represents a significant synthetic challenge. Direct C-H methylation of the benzene ring of an indole is difficult to achieve with high regioselectivity due to the presence of multiple potential reaction sites and the often harsh conditions required for C-H activation.

Late-stage C-H methylation is an active area of research, with various methods being developed, often employing transition metal catalysis. princeton.edu However, directing such a methylation to the C6 position of a 3-bromo-1H-indole in the presence of other C-H bonds and the bromo-substituent would likely require a directing group strategy. To date, a direct and selective C6-methylation of 3-bromo-1H-indole has not been widely reported, making this approach less synthetically viable compared to other strategies.

Conceptually, such a transformation could be envisioned through a directed C-H activation, where a functional group on the indole nitrogen directs a metal catalyst to the C7 position, or a group at another position directs to C6. Iridium-catalyzed C2-selective methylation of indoles has been demonstrated using a pivaloyl directing group, highlighting the potential of this approach for controlling regioselectivity. nih.gov

Given the challenges associated with the direct methylation of the indole core at a specific position, a more practical synthetic route to this compound involves starting with a precursor that already contains the methyl group at the desired position.

Approaches for Introducing the 6-Methyl Group

A more robust and common strategy for the synthesis of 6-methyl-substituted indoles is to construct the indole ring from a precursor that already bears a methyl group in the appropriate position on the benzene ring. The Fischer indole synthesis is a classic and highly versatile method for this purpose. wikipedia.orgbyjus.comnih.gov

To synthesize 6-methyl-1H-indole, the Fischer indole synthesis would typically start with p-tolylhydrazine (or its hydrochloride salt) and a suitable aldehyde or ketone. For the preparation of the parent 6-methyl-1H-indole, pyruvic acid or an acetaldehyde equivalent can be used. The reaction is catalyzed by a Brønsted or Lewis acid. wikipedia.orgbyjus.comnih.gov

The general scheme for the Fischer indole synthesis of 6-methyl-1H-indole is as follows:

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. The position of the methyl group on the starting p-tolylhydrazine dictates its final position at C6 of the indole ring.

| Starting Material | Reagent 2 | Acid Catalyst | Typical Yield (%) | Reference |

| p-Tolylhydrazine HCl | Pyruvic acid | Polyphosphoric acid (PPA) | Good | wikipedia.orgbyjus.com |

| p-Tolylhydrazine HCl | Acetaldehyde | Zinc chloride (ZnCl₂) | Moderate to Good | wikipedia.orgbyjus.com |

| p-Tolylhydrazine | Glycolaldehyde diethyl acetal | Sulfuric acid (H₂SO₄) | Good | General |

This table is interactive. Click on the headers to sort the data.

Once 6-methyl-1H-indole is synthesized, it can then be subjected to regioselective bromination at the C3 position as described in section 2.3.1 to yield the target compound, this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Use of Safer Solvents and Reagents:

Bromination: Traditional bromination reactions often use halogenated solvents like dichloromethane. Exploring greener solvent alternatives such as acetic acid or even water, where feasible, can reduce the environmental impact. cdnsciencepub.com The use of NBS is considered a safer alternative to handling highly toxic and corrosive molecular bromine. wordpress.com Furthermore, methods for the in situ generation of the brominating agent from less hazardous precursors, such as the oxidation of bromide salts with hydrogen peroxide, align with green chemistry principles. cdnsciencepub.com

Methylation: While not the preferred route for this specific molecule, the general development of greener methylation reagents is relevant. Dimethyl carbonate, for example, is a non-toxic and biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the context of the Fischer indole synthesis, the use of a catalytic amount of a strong acid is standard. For the bromination step, while often proceeding without a catalyst, catalytic methods for halogenation are an area of active research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The C3-bromination of 6-methyl-1H-indole with NBS is typically performed at or below room temperature, making it an energy-efficient step.

By considering these principles, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also in its environmental sustainability.

Chemical Reactivity and Derivatization Pathways of 3 Bromo 6 Methyl 1h Indole

The synthetic utility of 3-Bromo-6-methyl-1H-indole is largely defined by the reactivity of its two key functional handles: the bromo substituent at the C3 position of the pyrrole (B145914) ring and the methyl group on the C6 position of the benzene (B151609) ring. These sites allow for a diverse range of chemical transformations, enabling the construction of more complex molecular architectures.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-6-methyl-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the indole (B1671886) ring. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing bromine atom, as well as their positions on the indole scaffold.

The anticipated proton signals, their multiplicities, and coupling constants are summarized in the table below. The predicted chemical shifts are based on the analysis of substituent effects on the indole ring system. The protons on the benzene (B151609) portion of the indole (H-4, H-5, and H-7) would form a coupled system, with their multiplicities determined by their neighboring protons. The H-2 proton, being adjacent to the bromine-substituted carbon, would likely appear as a singlet. The methyl protons would also present as a singlet, and the N-H proton would typically be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~8.1 | br s | - |

| H-2 | ~7.3 | s | - |

| H-4 | ~7.5 | d | ~8.0 |

| H-5 | ~7.0 | d | ~8.0 |

| H-7 | ~7.2 | s | - |

| 6-CH₃ | ~2.4 | s | - |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Actual values may vary.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~95 |

| C-3a | ~129 |

| C-4 | ~122 |

| C-5 | ~121 |

| C-6 | ~132 |

| C-7 | ~112 |

| C-7a | ~135 |

| 6-CH₃ | ~21 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Actual values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-4, C-5, C-7, and the methyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methyl protons to C-5, C-6, and C-7, and from the H-2 proton to C-3, C-3a, and C-7a, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a planar molecule like this compound, NOESY could show correlations between the methyl protons and the H-5 and H-7 protons, further confirming their spatial relationship.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The calculated exact mass for the molecular formula C₉H₈⁷⁹BrN is 208.9840, and for C₉H₈⁸¹BrN is 210.9820. HRMS would be able to confirm this elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions provides valuable structural information. A plausible fragmentation pathway would involve the initial loss of the bromine atom, followed by fragmentation of the indole ring. The presence of the methyl group would also influence the fragmentation pattern.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, an IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features.

A detailed experimental IR spectrum for this compound has not been found in a comprehensive search of scientific literature. However, based on the known vibrational frequencies of its constituent functional groups, a theoretical table of expected IR absorption bands can be postulated.

Table 1: Postulated Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3500-3300 |

| C-H Stretch (Aromatic) | Aryl C-H | 3100-3000 |

| C-H Stretch (Aliphatic) | Methyl C-H | 2960-2850 |

| C=C Stretch | Aromatic C=C | 1620-1450 |

| C-N Stretch | Aryl C-N | 1360-1250 |

It is important to emphasize that the values presented in Table 1 are estimations based on the typical ranges for these functional groups and have not been experimentally verified for this compound.

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

A single-crystal X-ray diffraction study of this compound would yield a detailed model of its molecular geometry. This would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles.

A thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, experimentally determined crystallographic parameters for this compound are not available.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the absence of a crystal structure, the analysis of crystal packing and intermolecular interactions for this compound remains speculative. Based on its molecular structure, several types of non-covalent interactions could be anticipated to play a role in its solid-state assembly. These would include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially forming interactions with the bromine atom or the π-system of an adjacent molecule.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on a neighboring molecule.

π-π Stacking: The planar indole ring system could facilitate π-π stacking interactions between adjacent molecules.

Without experimental data, the nature and significance of these potential interactions in the crystal lattice of this compound cannot be confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characteristic of the π-electron system.

No experimentally recorded UV-Vis absorption spectra for this compound have been identified in the surveyed literature. Therefore, key parameters such as the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are not documented.

Table 3: Anticipated Electronic Absorption Properties for this compound

| Parameter | Value |

|---|---|

| λmax (nm) | Data Not Available |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data Not Available |

While the specific absorption maxima are unknown, it is expected that this compound would exhibit characteristic π-π* transitions typical of the indole chromophore. The positions and intensities of these absorptions would be influenced by the bromo and methyl substituents on the indole ring.

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure, electronic properties, and reactivity of molecules like 3-Bromo-6-methyl-1H-indole at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. For this compound, a DFT approach, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure.

Upon obtaining the optimized geometry, various electronic properties could be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Ab Initio Methods for High-Accuracy Energetic and Electronic Properties

For more precise calculations of energetic and electronic properties, Ab Initio methods could be utilized. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Techniques like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy compared to DFT for properties such as electron correlation energies. While computationally more demanding, these methods would offer benchmark values for the electronic structure of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, an MEP map would be generated based on the optimized geometry. The map would display regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). This allows for the prediction of how the molecule would interact with other reagents and helps to identify potential sites for chemical reactions.

Spectroscopic Property Predictions

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Computational NMR Chemical Shift Predictions (GIAO, Gauge-Independent Atomic Orbital)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By applying the GIAO method to the DFT-optimized structure of this compound, theoretical ¹H and ¹³C NMR chemical shifts could be predicted. These predicted values, when compared to experimental data (if available), can aid in the definitive assignment of NMR signals and confirm the molecular structure.

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would be carried out on the optimized geometry. The resulting theoretical spectra, including the frequencies and intensities of vibrational modes, would be instrumental in interpreting experimental IR and Raman spectra. This analysis helps in identifying characteristic functional groups and understanding the molecule's vibrational behavior.

Reaction Mechanism Elucidation Using Computational Models

Computational models are instrumental in mapping the complex pathways of chemical reactions. By simulating the energetic landscape of a reaction, chemists can identify the most likely mechanisms, intermediates, and products. For this compound, these models can elucidate the intricacies of its synthesis and subsequent transformations, such as electrophilic substitution reactions, which are characteristic of the indole (B1671886) ring. The indole nucleus is highly reactive toward electrophiles, with the C3 position being the most favored site for substitution.

A cornerstone of reaction mechanism elucidation is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating this first-order saddle point on the potential energy surface is a critical step in understanding how reactants are converted into products. Various computational algorithms are employed for transition state searches, which involve optimizing the molecular geometry to find a structure with one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This provides a clear and detailed visualization of the molecular transformations occurring during the reaction, confirming that the identified transition state indeed connects the intended reactants and products. For instance, in the bromination of 6-methyl-1H-indole to form this compound, IRC analysis would trace the approach of the brominating agent, the formation of the sigma complex intermediate, and the final deprotonation to yield the product.

Illustrative Data: Hypothetical Transition State Search and IRC Analysis for the Bromination of 6-methyl-1H-indole

| Parameter | Reactant Complex (6-methyl-1H-indole + Br₂) | Transition State | Product Complex (this compound + HBr) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Imaginary Frequency (cm⁻¹) | None | -250.4i | None |

| Key Interatomic Distance (C3-Br) (Å) | 3.5 | 2.4 | 1.95 |

The energy difference between the reactants and the transition state defines the activation barrier (or activation energy, Ea) of a reaction. A higher activation barrier corresponds to a slower reaction rate. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate these energies with a high degree of accuracy. By comparing the activation barriers for different potential reaction pathways, the most favorable mechanism can be determined.

For this compound, computational studies could explore various synthetic routes, such as direct bromination of 6-methyl-1H-indole with different brominating agents (e.g., Br₂, N-bromosuccinimide). The calculations would reveal the activation barriers for substitution at different positions on the indole ring, confirming the observed regioselectivity for the C3 position. Furthermore, these methods can be used to investigate subsequent reactions of this compound, predicting the most likely products and guiding synthetic efforts.

Molecular Modeling for Intermolecular Interactions (Focus on Methodologies)

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular modeling encompasses a range of techniques used to study these non-covalent interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity.

For this compound, docking studies could be employed to investigate its potential as an inhibitor for a specific enzyme. The indole scaffold is a common motif in many biologically active compounds. The docking simulation would place the this compound molecule into the active site of the target protein, and the scoring function would estimate the strength of the interaction, providing insights into its potential biological activity.

Illustrative Data: Hypothetical Docking Results of this compound with a Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Lys72, Asp184 | Hydrogen Bond, Halogen Bond |

| 2 | -7.9 | Leu132, Val80 | Hydrophobic Interaction |

| 3 | -7.2 | Phe185 | π-π Stacking |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of molecules and the stability of ligand-receptor complexes.

An MD simulation of this compound could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose and provide a more detailed understanding of the intermolecular interactions. The simulation can reveal how the ligand and protein adapt to each other's presence and can be used to calculate binding free energies, which are a more rigorous measure of binding affinity than docking scores. These simulations offer a powerful tool for refining and validating the results of molecular docking studies.

Lack of Specific Research Data for this compound in Advanced Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data regarding the applications of This compound in the advanced areas of organic synthesis and functional materials as outlined in the requested article structure.

The investigation sought detailed findings on the compound's use in the following areas:

Construction of polycyclic indole frameworks.

Total synthesis of substituted indole alkaloids and natural product analogues.

As a scaffold for designing novel organic reagents and catalysts.

Contributions to supramolecular chemistry and self-assembly.

Integration into organic electronic and optoelectronic materials.

While information is available for related isomers, such as 6-Bromo-3-methyl-1H-indole, which is documented as a building block in pharmaceutical and chemical synthesis, this information does not pertain to the specified compound, this compound. Adhering to the strict requirement of focusing solely on this compound, it is not possible to generate the requested article with the currently available scientific data.

Therefore, the content for the specified sections and subsections cannot be produced at this time due to the absence of relevant research findings for this specific chemical compound.

Applications in Advanced Organic Synthesis and Functional Materials

Development of New Synthetic Methodologies Using 3-Bromo-6-methyl-1H-indole as a Model Substrate

The reactivity of the carbon-bromine bond in this compound makes it an excellent model substrate for the development and optimization of new synthetic methodologies, particularly in the field of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura and Heck cross-coupling reactions are prominent examples where bromo-aromatic compounds are routinely employed. wikipedia.orglibretexts.org In the development of new catalysts, ligands, or reaction conditions for these transformations, researchers often utilize simple, well-defined substrates to evaluate the efficacy and scope of the new methodology. This compound serves as an ideal candidate for such studies due to its clear and characterizable NMR spectra and its representative electronic nature as a heteroaromatic halide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Using this compound as a model substrate, researchers can systematically vary parameters such as the catalyst, ligand, base, solvent, and temperature to optimize the reaction conditions for the formation of 3-aryl- or 3-vinyl-6-methyl-1H-indoles. The efficiency of the new protocol can be assessed by the yield of the coupled product and the reaction time.

Heck Coupling: The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene. organic-chemistry.org this compound can be used to test the reactivity of new catalyst systems for the alkenylation of the indole (B1671886) core at the 3-position. The regioselectivity and stereoselectivity of the reaction can also be studied using this model substrate.

The following table provides illustrative examples of reaction conditions for Suzuki-Miyaura and Heck reactions with bromo-indole derivatives, demonstrating the type of data that would be generated when using this compound as a model substrate.

| Reaction Type | Bromo-Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| Suzuki-Miyaura | 6-Chloroindole | Phenylboronic acid | - | - | - | 97 | nih.gov |

| Heck | Aryl Bromides | Fluorous Alkenes | Pd(OAc)₂ | NaOAc | DMF/THF | 78 (average) | researchgate.net |

This table showcases reaction conditions for similar bromo-heterocyclic compounds to illustrate the utility of this compound as a model substrate. The yields are as reported in the cited literature for the specified substrates.

Structure Property and Structure Interaction Relationship Studies on Indole Derivatives

Systematic Examination of Substituent Effects on Indole (B1671886) Reactivity and Conformation

The indole scaffold, a prevalent motif in natural products and pharmaceuticals, is a bicyclic aromatic heterocycle whose chemical reactivity is significantly influenced by the nature and position of its substituents. The delocalization of π-electrons across the ring system makes it susceptible to electrophilic substitution, primarily at the C3 position, due to the electron-rich nature of the pyrrole (B145914) ring. The presence of substituents can either enhance or diminish this reactivity and direct substitution to other positions.

Substituents are broadly classified based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH3) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the indole ring, thereby activating it towards electrophilic attack. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density, deactivating it towards electrophiles. nih.govresearchgate.net The rate of reactions like bromination has been shown to diminish as the electron-withdrawing power of the substituent increases. researchgate.net

Steric effects also play a crucial role. Bulky substituents can hinder the approach of reagents to certain positions, influencing the regioselectivity of a reaction. mdpi.comrsc.org For instance, if the C3 position is occupied, electrophilic substitution may be directed to the C2 position. researchgate.net The conformation of the indole derivative can also be affected by intramolecular interactions, such as hydrogen bonding, which can stabilize specific geometries. mdpi.com

Influence of Bromine and Methyl Group Position on Electronic and Steric Properties of the Indole Core

In 3-Bromo-6-methyl-1H-indole, the two substituents, a bromine atom and a methyl group, exert distinct and combined effects on the indole core.

Electronic Properties:

Methyl (-CH3): The methyl group is a classic electron-donating group through an inductive effect (+I) and hyperconjugation. Its presence at the C6 position on the benzene (B151609) portion of the indole core increases the electron density of the entire aromatic system, thereby activating the ring.

Steric Properties:

The bromine atom at the C3 position introduces moderate steric bulk, which can influence the approach of reactants.

Comparative Analysis with Isomeric Brominated and Methylated Indoles

The properties of this compound are best understood when compared with its isomers, where the positions of the bromine and methyl groups are varied. The specific substitution pattern dictates the electronic distribution and steric environment, leading to different chemical behaviors.

For example, in a study on the regiospecific bromination of 3-methylindoles, it was found that the reaction outcome (bromination on the C3-methyl group vs. the C2 position) could be controlled by the choice of N-protecting group and other substituents on the indole ring. acs.org This highlights the sensitivity of indole reactivity to subtle structural changes.

Below is a comparative table of selected bromo-methyl-indole isomers, illustrating the diversity arising from positional isomerism.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| This compound | Not readily available | C₉H₈BrN | 210.07 | - |

| 6-Bromo-3-methyl-1H-indole | 1219741-50-0 | C₉H₈BrN | 210.07 | Positions of Br and CH₃ are swapped. lookchem.comnih.gov |

| 2-Bromo-3-methyl-1H-indole | 1484-28-2 | C₉H₈BrN | 210.07 | Br is at C2 instead of C3; CH₃ is at C3 instead of C6. |

| 5-Bromo-2-methyl-1H-indole | 1074-87-9 | C₉H₈BrN | 210.07 | Br is at C5, CH₃ is at C2. |

| 3-Bromo-1-methyl-1H-indole | 30973-04-3 | C₉H₈BrN | 210.07 | CH₃ is on the nitrogen (N1) instead of C6. |

This table is interactive and can be sorted by column.

The shift in substituent positions significantly alters the molecule's properties. For instance, moving the bromine from the electron-rich C3 position to the C6 position (as in 6-Bromo-3-methyl-1H-indole) would have a different impact on the molecule's susceptibility to further electrophilic attack. Similarly, placing the methyl group on the nitrogen atom (N-methylation) prevents N-H hydrogen bonding, which drastically changes intermolecular interactions. acs.org

Computational and Experimental Approaches to Understanding Intermolecular Interactions (Methodological Focus)

A variety of sophisticated techniques are employed to elucidate the intermolecular interactions of indole derivatives like this compound. These methods provide a detailed picture of how these molecules interact with themselves and their environment.

Computational Approaches:

Density Functional Theory (DFT): This is a powerful quantum mechanical modeling method used to predict the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net DFT calculations can determine optimized geometries, molecular electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reaction mechanisms. indexcopernicus.comchemrxiv.org For instance, DFT has been used to study the mechanism of direct bromination of substituted indoles. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand like an indole derivative might interact with a biological target, such as an enzyme's active site. mdpi.comnih.gov Interactions like hydrogen bonds and π-π stacking are often evaluated. nih.gov

Atoms in Molecules (AIM) Theory: AIM is a method used to analyze the electron density distribution in a molecule to characterize chemical bonds, including weak intramolecular and intermolecular hydrogen bonds. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is used to accurately calculate the energy of non-covalent interactions between molecules, breaking down the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. mdpi.com

Experimental Approaches:

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in a crystal lattice. researchgate.net This data reveals how molecules interact with each other in the solid state through forces like hydrogen bonding and π–π stacking. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for structure elucidation. researchgate.net Advanced NMR methods, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the proximity of different atoms within a molecule and between interacting molecules in solution, helping to determine conformation and intermolecular associations.

Spectroscopic Techniques (FT-IR and UV-Vis): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and can provide evidence of hydrogen bonding. researchgate.net UV-Visible spectroscopy gives information about the electronic transitions within the molecule, which are sensitive to substitution on the indole ring. nih.govchemrxiv.org

These combined computational and experimental methods provide a comprehensive framework for understanding the complex relationships between the structure of substituted indoles and their chemical properties and interactions.

Future Research Directions and Emerging Paradigms in Substituted Indole Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 3-Bromo-6-methyl-1H-indole and its derivatives is intrinsically linked to the principles of green chemistry. Researchers are moving away from classical, often harsh, multi-step syntheses towards more elegant and efficient methodologies.

Key Research Thrusts:

Multicomponent Reactions (MCRs): MCRs are poised to revolutionize indole (B1671886) synthesis by assembling complex molecules from three or more starting materials in a single step. rsc.org This approach inherently increases efficiency and reduces waste. Future work will likely focus on developing novel MCRs that can directly yield functionalized 6-methylindoles, which can then be selectively brominated.

C-H Bond Activation/Functionalization: Direct C-H activation is a paramount goal for atom-economical synthesis. mdpi.com Instead of pre-functionalizing starting materials, future methods will aim to directly replace hydrogen atoms on the indole core or the aniline (B41778) precursor with desired groups. Palladium-catalyzed oxidative cyclization of N-aryl imines represents a step in this direction, offering a mild, atom-economic route to the indole core. organic-chemistry.org Research will likely target the regioselective C-H bromination and methylation of the indole scaffold using transition-metal catalysis or even electrochemical methods, thereby minimizing the need for protecting groups and reducing the number of synthetic steps. mdpi.com

Metal-Free and Electrocatalytic Strategies: The development of metal-free catalytic systems and electrochemistry offers a sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.orgmdpi.com For instance, electrochemical methods can achieve the "umpolung" (reversal of polarity) of bromide ions for the efficient bromination of indoles without the need for harsh chemical oxidants. mdpi.com Future research will likely expand this concept to other transformations, aiming for catalyst- and oxidant-free syntheses of this compound.

| Synthetic Strategy | Core Principle | Potential Advantage for Indole Synthesis | References |

| Multicomponent Reactions | Convergent, one-pot synthesis from ≥3 starting materials. | Rapid assembly of complex indole cores, high atom economy, reduced waste. | rsc.org |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Eliminates pre-functionalization steps, increases atom economy, shortens synthetic routes. | mdpi.comorganic-chemistry.org |

| Electrosynthesis | Use of electricity to drive chemical reactions. | Avoids chemical oxidants/reductants, mild conditions, high selectivity. | mdpi.com |

Exploration of Unconventional Reactivity and Novel Transformation Pathways

Beyond synthesis, a significant research frontier lies in discovering new ways to chemically modify the this compound scaffold. Understanding and harnessing its unique electronic properties will unlock novel transformation pathways.

Emerging Research Areas:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This technology could enable previously inaccessible transformations on the indole ring. For example, it could facilitate the double C-H functionalization of the indole core or be used to activate the C-Br bond at the 3-position for novel cross-coupling reactions. researchgate.net

Umpolung Strategies: The inherent nucleophilicity of the indole ring often dictates its reactivity. uwindsor.ca Electrochemical methods that can generate a "bromine cation" equivalent represent a form of umpolung, turning a nucleophile (bromide) into an electrophile. mdpi.com Future research could explore other umpolung strategies to reverse the normal reactivity of the indole C2 or C3 positions, opening doors to new functionalization patterns.

Harnessing the C-Br Bond: The bromine atom at the C3 position is not merely a static substituent but a versatile functional handle. While traditional cross-coupling reactions are well-established, future work will likely explore more unconventional transformations. This could include radical-based reactions, metal-halogen exchange to generate potent nucleophiles, or novel cyclization reactions where the bromide acts as a leaving group. researchgate.net

Synergistic Integration of Experimental and Computational Approaches

The modern paradigm of chemical research increasingly relies on the powerful synergy between laboratory experiments and high-level computational modeling. nih.govsci-hub.se This integrated approach is crucial for accelerating the discovery and development of novel indole derivatives.

Key Aspects of Synergy:

Mechanism Elucidation: When new reactions are discovered, computational methods, particularly Density Functional Theory (DFT), can be used to map out the potential reaction pathways, calculate the energies of intermediates and transition states, and rationalize the observed regioselectivity and stereoselectivity. nih.gov This insight is invaluable for optimizing reaction conditions and expanding the substrate scope.

Spectroscopic Analysis: Computational chemistry can accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra). researchgate.netbeilstein-journals.org This allows for a more confident assignment of experimental spectra and can be instrumental in confirming the structure of newly synthesized molecules, such as derivatives of this compound.

Understanding Molecular Properties: Theoretical calculations can provide deep insights into the electronic structure of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information helps explain the molecule's reactivity, photophysical properties, and potential for intermolecular interactions. rsc.org

| Methodology | Application in Indole Chemistry Research | Example Insight | References |

| Density Functional Theory (DFT) | Calculating reaction mechanisms, predicting spectroscopic properties, analyzing electronic structure. | Determining the lowest energy pathway for a C-H functionalization reaction. | nih.govrsc.org |

| Molecular Dynamics (MD) | Simulating the movement of molecules over time. | Understanding how a novel indole derivative binds to a biological target. | mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds and intermolecular interactions. | Characterizing hydrogen bonds and other weak interactions in crystal structures. | researchgate.net |

Rational Design and Prediction of Novel this compound Derivatives with Tailored Physicochemical Attributes

The ultimate goal of studying substituted indoles is often to create new molecules with specific, desirable properties for applications in medicine, materials science, or other areas. lookchem.commdpi.com In silico (computational) methods are becoming indispensable for the rational design of these novel derivatives, allowing researchers to predict their properties before undertaking costly and time-consuming synthesis.

Future Directions in Rational Design:

Predictive Modeling: By employing computational tools, researchers can predict a wide range of physicochemical properties for hypothetical derivatives of this compound. researchgate.net This includes properties like solubility, lipophilicity (logP), and even potential pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion). nih.gov This pre-screening allows chemists to prioritize the synthesis of candidates with the highest probability of success.

Structure-Property Relationships: Computational studies can establish clear structure-property relationships. For example, DFT calculations can predict how adding different electron-donating or electron-withdrawing groups to the indole core will affect its electronic and photophysical properties, such as its absorption and fluorescence spectra. nih.gov This knowledge guides the design of new molecules with tailored optical or electronic characteristics.

Target-Oriented Design: In medicinal chemistry, computational docking and molecular dynamics simulations are used to design indole derivatives that can bind effectively to specific biological targets, such as enzymes or receptors. mdpi.com By modeling the interactions between the molecule and the target's active site, chemists can rationally modify the this compound scaffold to improve binding affinity and selectivity, leading to more potent and safer therapeutic agents.

Q & A

Q. Example Conditions :

| Brominating Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Br₂ | FeBr₃ | DCM | ~50% | |

| NBS | None | DMF | 46%* | |

| *Yields from analogous bromoindole syntheses. |

Q. Key Considerations :

- Temperature control (0–25°C) minimizes side reactions.

- Solvent polarity (e.g., DCM vs. DMF) affects reaction kinetics and selectivity.

What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Basic

Critical techniques include ¹H/¹³C NMR, HRMS, and IR spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–7.3 ppm. The methyl group at C6 resonates as a singlet (~δ 2.4 ppm) .

- ¹³C NMR : The brominated carbon (C3) appears downfield (~δ 118–120 ppm), while the methyl carbon (C6) is near δ 20–25 ppm .

- HRMS : Expected [M+H]⁺ for C₉H₈BrN is m/z 210.0705 (calc.) .

Q. Data Validation :

- Compare with analogs like 5-Bromo-6-methyl-1H-indole (¹H NMR δ 7.1–7.3 ppm for C4/C7 protons) .

How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?

Advanced

Contradictions often arise from unexpected substitution patterns or impurities . Methodological steps include:

2D NMR (COSY, HSQC) : Confirm proton-carbon correlations and assign ambiguous signals .

X-ray crystallography : Use programs like SHELXL or OLEX2 to resolve structural ambiguities (e.g., confirming bromine position) .

Comparative analysis : Cross-reference with literature on 5-Bromo-6-methyl-1H-indole (δ 6.80–7.23 ppm for aromatic protons) .

Case Study :

In a study of 6-Bromo-1H-indole-3-carboxylic acid, hydrogen-bonded dimers in the crystal structure validated NMR assignments .

What strategies are effective for introducing functional groups at the 3-position of 6-methylindole without displacing the bromine?

Advanced

Functionalization requires chemoselective reactions :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the indole core while retaining bromine (e.g., triazole formation in PEG-400/DMF) .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts can couple boronic acids to C3 if bromine is protected or inert under conditions .

Q. Optimization Tips :

- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield the indole nitrogen during reactions.

- Low-temperature protocols minimize debromination.

How can X-ray crystallography using SHELXL or OLEX2 aid in the structural elucidation of this compound derivatives?

Advanced

SHELXL and OLEX2 enable precise refinement of crystal structures:

Q. Workflow Example :

Data collection : Use a Bruker D8 Venture diffractometer.

Structure solution : SHELXD for phase determination.

Refinement : SHELXL for least-squares optimization .

What are the documented biological activities of brominated indole derivatives, and how can this compound be utilized in pharmacological studies?

Basic

Brominated indoles exhibit antioxidant , antimicrobial , and enzyme-modulating properties . For this compound:

- Target identification : Screen against kinase or GPCR libraries due to structural similarity to bioactive indoles .

- Probe development : Use as a fluorescent tag or radioligand precursor .

Mechanistic Insight :

The bromine atom enhances lipophilicity and target binding affinity , while the methyl group improves metabolic stability .

In optimizing reaction yields for this compound synthesis, what experimental variables should be systematically tested?

Advanced

Key variables include:

Catalyst loading (e.g., FeBr₃ at 0.1–1.0 equiv.).

Solvent polarity : Compare DCM (non-polar) vs. DMF (polar aprotic) .

Reaction time : Monitor by TLC to avoid over-bromination.

Case Example :

In the synthesis of 5-Bromo-6-methyl-1H-indole, increasing FeBr₃ from 0.5 to 1.0 equiv. improved yield from 40% to 55% .

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing bromine at C3 deactivates the ring, slowing electrophilic attacks but facilitating nucleophilic aromatic substitution at C3. The methyl group at C6 donates electrons, activating adjacent positions (C4/C7) for further functionalization .

Q. Experimental Design :

- Use DFT calculations to map electron density and predict reactive sites.

- Test Pd-catalyzed couplings (e.g., Buchwald-Hartwig) at C4/C7 positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.